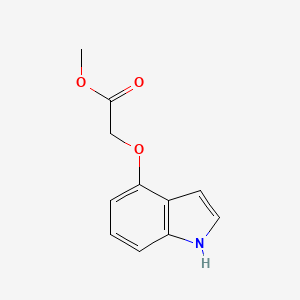
4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione
Overview
Description
4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione, also known as 3-thienyl-2,6-dione, is an organic compound that has been widely studied due to its potential applications in the pharmaceutical industry. It is a heterocyclic compound that consists of a five-membered ring containing two oxygen atoms and three carbon atoms, with a thienyl substituent on the fourth carbon atom. This compound is a colorless solid that is insoluble in water and has a molecular weight of 190.22 g/mol. It has been found to be a useful starting material for the synthesis of a variety of compounds with potential medicinal applications.
Scientific Research Applications
4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione has been studied extensively due to its potential applications in the pharmaceutical industry. This compound has been found to be a useful starting material for the synthesis of a variety of compounds with potential medicinal applications. For example, it has been used as a starting material for the synthesis of the anti-inflammatory drug celecoxib, as well as for the synthesis of the anti-cancer drug imatinib. In addition, this compound has been used in the synthesis of the antifungal drug fluconazole, as well as the antimalarial drug artemisinin.
Mechanism of Action
The mechanism of action of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione is not fully understood. However, it is believed that this compound can act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX, 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione has been found to have a number of biochemical and physiological effects. As mentioned above, it can act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. As a result, this compound can reduce inflammation, pain, and fever. In addition, this compound has been found to have anti-cancer, anti-inflammatory, and antifungal properties.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione for lab experiments is that it is a relatively simple compound to synthesize. This makes it a useful starting material for the synthesis of a variety of compounds with potential medicinal applications. However, the compound is insoluble in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can limit its usefulness in some experiments.
Future Directions
There are a number of potential future directions for research into 4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione. For example, further research could be conducted into the mechanism of action of this compound in order to gain a better understanding of its potential applications in the pharmaceutical industry. In addition, further research could be conducted into the synthesis of this compound in order to make it easier to work with in lab experiments. Finally, further research could be conducted into the potential applications of this compound in the treatment of various diseases and conditions.
properties
IUPAC Name |
4-thiophen-3-yloxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-3-7(4-9(11)12-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMRBVHYHVDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255888 | |
| Record name | Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-thienyl)dihydro-2H-pyran-2,6(3H)-dione | |
CAS RN |
154227-48-2 | |
| Record name | Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154227-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-4-(3-thienyl)-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





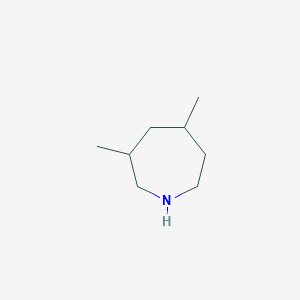
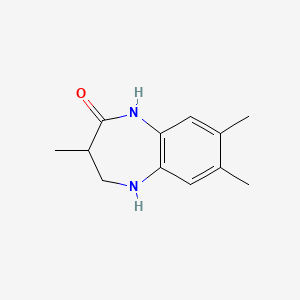
![2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid](/img/structure/B3433108.png)




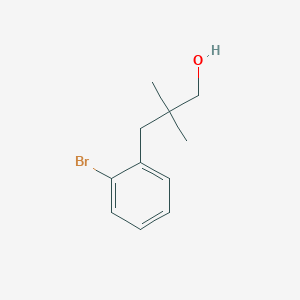
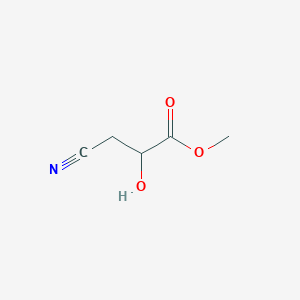
![Methyl 2-[3,4-bis(phenylmethoxy)phenyl]acetate](/img/structure/B3433149.png)

